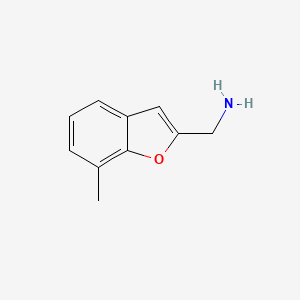

(7-Methylbenzofuran-2-yl)methanamine

Description

Properties

CAS No. |

165737-48-4 |

|---|---|

Molecular Formula |

C10H11NO |

Molecular Weight |

161.204 |

IUPAC Name |

(7-methyl-1-benzofuran-2-yl)methanamine |

InChI |

InChI=1S/C10H11NO/c1-7-3-2-4-8-5-9(6-11)12-10(7)8/h2-5H,6,11H2,1H3 |

InChI Key |

RGDMZUQYRGUSRX-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC2=C1OC(=C2)CN |

Synonyms |

2-Benzofuranmethanamine, 7-methyl- |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Scaffold Variations

- (5-Phenylfuran-2-yl)methanamine Derivatives : These compounds feature a phenyl-substituted furan ring rather than a benzofuran scaffold. Substituents on the phenyl ring (e.g., 4-carboxyl groups) and linker types (e.g., urea) significantly influence SIRT2 inhibitory activity .

- (7-Methoxy-1-benzofuran-2-yl)methanamine : Differs by a methoxy group at the 7-position instead of methyl. This substitution increases molecular weight and polarity compared to the methyl analog .

- [(2S)-5-Chloro-2-phenyl-3H-1-benzofuran-2-yl]methanamine : Incorporates a chlorine atom at the 5-position and a phenyl group at the 2-position, enhancing steric bulk and electronic effects .

- 7-(1,1-Dimethylpropyl)benzofuran-2-yl)methanamine : A bulky 1,1-dimethylpropyl substituent at the 7-position, which may improve lipophilicity and membrane permeability .

Key Structural Differences

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | ClogP* |

|---|---|---|---|---|

| (7-Methylbenzofuran-2-yl)methanamine | Methyl (7), NH₂ (2) | C₁₀H₁₁NO | 161.20 | ~2.1 |

| (7-Methoxy-1-benzofuran-2-yl)methanamine | Methoxy (7), NH₂ (2) | C₁₀H₁₁NO₂ | 177.20 | ~1.5 |

| [(2S)-5-Chloro-2-phenyl-3H-1-benzofuran-2-yl]methanamine | Cl (5), Phenyl (2), NH₂ (2) | C₁₅H₁₄ClNO | 275.73 | ~3.8 |

| (5-Phenylfuran-2-yl)methanamine (Compound 20) | Phenyl (5), NH₂ (2) | C₁₁H₁₁NO | 173.21 | 5.14 |

*ClogP values estimated using ChemDraw or inferred from similar structures .

Enzyme Inhibition Profiles

- (5-Phenylfuran-2-yl)methanamine Derivatives : Exhibit SIRT2 inhibition (33–100 μM IC₅₀). Urea linkers and 4-carboxyl phenyl substituents enhance activity, while thiourea or amide linkers reduce potency .

- (7-Methoxy-1-benzofuran-2-yl)methanamine: No direct activity data, but methoxy groups often improve metabolic stability compared to methyl groups .

- [(2S)-5-Chloro-2-phenyl-3H-1-benzofuran-2-yl]methanamine : Chlorine atoms may increase binding affinity to hydrophobic enzyme pockets, though specific targets are unspecified .

Physicochemical and Pharmacokinetic Properties

- Methoxy groups lower clogP, improving aqueous solubility .

- Solubility: Methanamine derivatives generally show moderate solubility in polar solvents (e.g., methanol, DMF), though experimental data for the 7-methyl variant is lacking .

Research Findings and Implications

- Substituent Position: The 7-position on benzofuran is critical for steric and electronic interactions.

- Linker Effects : In phenylfuran analogs, urea linkers outperform amides or sulfonamides in SIRT2 inhibition, suggesting that hydrogen-bonding capacity and rigidity are key .

- Safety Profiles: (7-Methoxy-1-benzofuran-2-yl)methanamine has notable hazards (H302: harmful if swallowed), whereas chloro-substituted derivatives may pose additional toxicity risks .

Preparation Methods

Synthesis of 2-Bromo-7-methylbenzofuran

The bromination of 7-methylbenzofuran at the 2-position serves as a critical first step in this route. Using molecular bromine () in dichloromethane under reflux conditions, the reaction proceeds via electrophilic aromatic substitution. Iron(III) bromide () is employed as a Lewis acid catalyst to enhance regioselectivity, yielding 2-bromo-7-methylbenzofuran with >85% purity. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern, with characteristic signals at 7.45 ppm (H-3, doublet) and 7.28 ppm (H-5, multiplet).

Nucleophilic Substitution with Methylamine

The brominated intermediate undergoes nucleophilic substitution with methylamine () in ethanol at 80°C for 12 hours. Potassium carbonate () neutralizes the generated , driving the reaction to completion. Post-purification via column chromatography (silica gel, ethyl acetate/hexane 1:4) affords (7-methylbenzofuran-2-yl)methanamine in 68–72% yield. Infrared (IR) spectroscopy validates the amine functionality through N–H stretching vibrations at 3350–3300 cm.

Benzofuran Ring Construction via Alkylation-Cyclization

Formation of 7-Methylbenzofuran-2-carboxylate

This method begins with o-hydroxyacetophenone, which reacts with ethyl bromoacetate in acetone under basic conditions (potassium carbonate, ) to form 7-methylbenzofuran-2-carboxylate. The reaction proceeds via an SN2 mechanism, with a yield of 55–87% depending on the stoichiometry of ethyl bromoacetate.

Conversion to Methanamine

The carboxylate ester is hydrolyzed to the corresponding carboxylic acid using 6M , followed by treatment with thionyl chloride () to generate the acid chloride. Subsequent reaction with methylamine in tetrahydrofuran (THF) produces the amide intermediate, which is reduced to the primary amine using lithium aluminum hydride () in dry diethyl ether. This multi-step sequence achieves an overall yield of 42–48%, with NMR confirming the methanamine group ( 3.12 ppm, singlet).

Palladium-Catalyzed Cross-Coupling Approach

Suzuki-Miyaura Coupling

A boronic acid derivative of 7-methylbenzofuran is coupled with a vinyl bromide containing a protected amine group (e.g., -protected aminovinyl bromide) using palladium acetate () and XPhos ligand in a microwave-assisted reaction. The coupling proceeds at 120°C for 30 minutes in a water-ethanol solvent system, yielding the Boc-protected intermediate in 89% yield.

Deprotection to Methanamine

The Boc group is cleaved with trifluoroacetic acid () in dichloromethane, followed by neutralization with aqueous . The final product is isolated via extraction and solvent evaporation, achieving a purity of >95% as confirmed by high-performance liquid chromatography (HPLC).

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Bromination-Substitution | , | Reflux, 12 hours | 68–72% | Short synthetic route, high atom economy |

| Alkylation-Cyclization | Ethyl bromoacetate, | Multi-step, 48 hours | 42–48% | Adaptable to diverse benzofuran analogs |

| Palladium-Catalyzed | , XPhos | Microwave, 30 minutes | 89% | High yield, scalable for industrial use |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.